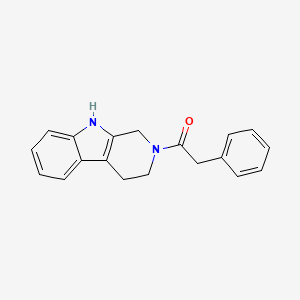
Tgf|A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tgf|A-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta (TGF-β) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β signaling is associated with several diseases, including cancer, fibrosis, and inflammatory disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|A-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its biological activity and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Tgf|A-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Aplicaciones Científicas De Investigación
Tgf|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of TGF-β inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated TGF-β signaling, including cancer, fibrosis, and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the TGF-β pathway
Mecanismo De Acción
Tgf|A-IN-1 exerts its effects by inhibiting the TGF-β receptor kinase activity. This inhibition prevents the phosphorylation of receptor-regulated Smad proteins (Smad2/3), which are essential for the downstream signaling of the TGF-β pathway. By blocking this pathway, this compound can modulate various cellular responses, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Tgf|A-IN-1 include other TGF-β inhibitors such as galunisertib, SB-431542, and LY2109761. These compounds also target the TGF-β signaling pathway but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness
This compound is unique in its specific targeting of the TGF-β receptor kinase, which allows for precise modulation of the TGF-β signaling pathway. Its unique chemical structure and functional group modifications contribute to its high selectivity and potency compared to other TGF-β inhibitors .
Propiedades
Fórmula molecular |
C19H18N2O |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-phenyl-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O/c22-19(12-14-6-2-1-3-7-14)21-11-10-16-15-8-4-5-9-17(15)20-18(16)13-21/h1-9,20H,10-13H2 |
Clave InChI |
XSMGRNXXGNCJBN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















